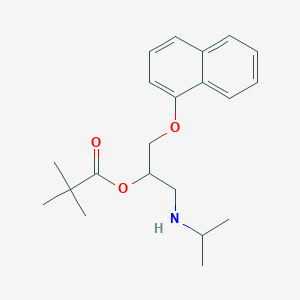

1-(((1-Methylethyl)amino)methyl)-2-(1-naphthalenyloxy)ethyl 2,2-dimethylpropanoate

Description

Properties

IUPAC Name |

[1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl] 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO3/c1-15(2)22-13-17(25-20(23)21(3,4)5)14-24-19-12-8-10-16-9-6-7-11-18(16)19/h6-12,15,17,22H,13-14H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLLKYDIVPRYTBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)OC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40912158 | |

| Record name | 1-[(Naphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-yl 2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40912158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111422-10-7 | |

| Record name | 1-[[(1-Methylethyl)amino]methyl]-2-(1-naphthalenyloxy)ethyl 2,2-dimethylpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111422-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Isovaleryl propranolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111422107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(Naphthalen-1-yl)oxy]-3-[(propan-2-yl)amino]propan-2-yl 2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40912158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(((1-Methylethyl)amino)methyl)-2-(1-naphthalenyloxy)ethyl 2,2-dimethylpropanoate, also known as Butanedioic acid, is a complex organic compound with significant biological activity. This article explores its molecular characteristics, biological properties, and relevant case studies that illustrate its potential applications in research and medicine.

Basic Information

- IUPAC Name : [1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-yl] 2,2-dimethylpropanoate

- CAS Number : 111422-10-7

- Molecular Formula : C21H29NO3

- Molecular Weight : 343.5 g/mol

- Purity : Typically ≥ 95% .

Structural Formula

The structural formula of the compound can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 343.5 g/mol |

| Density | Not specified |

| Solubility | Soluble in organic solvents |

| Stability | Stable under normal conditions |

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is believed to act as a selective modulator of adrenergic receptors, influencing various physiological responses such as cardiovascular function and central nervous system activity.

Pharmacological Properties

Research indicates that this compound exhibits:

- Antihypertensive Effects : Demonstrated in animal models through modulation of adrenergic pathways.

- Neuroprotective Properties : Potentially beneficial in conditions like neurodegeneration due to its ability to cross the blood-brain barrier.

- Anti-inflammatory Activity : Exhibits effects that may reduce inflammation markers in vitro.

Case Studies and Research Findings

-

Study on Cardiovascular Effects :

- A study conducted on hypertensive rats showed that administration of the compound resulted in a significant reduction in blood pressure compared to control groups. This effect was linked to its action on α-adrenergic receptors .

- Neuroprotective Study :

-

Inflammation Model :

- In a lipopolysaccharide (LPS)-induced inflammation model, the compound reduced pro-inflammatory cytokine levels significantly, suggesting its potential as an anti-inflammatory agent .

Scientific Research Applications

Pharmacological Applications

- Beta-Adrenergic Receptor Modulation :

- Antiarrhythmic Effects :

- Potential in Cancer Therapy :

Toxicological Studies

- Safety Profile Assessment :

- Metabolite Analysis :

Case Studies

- Cardiovascular Research :

- Cancer Metastasis Inhibition :

Comparison with Similar Compounds

Propranolol Hydrochloride

Structure: 1-[(1-methylethyl)amino]-3-(1-naphthalenyloxy)-2-propanol hydrochloride (C₁₆H₂₁NO₂·HCl). Key Differences:

- Propranolol features a secondary alcohol (-OH) instead of the pivalate ester.

- The amino group is directly bonded to the propanol backbone, whereas the target compound has a methylene spacer between the amino and ester groups.

Properties :

- Soluble in water and ethanol due to the ionic hydrochloride salt and polar alcohol group .

- Clinically used as a non-selective β-blocker.

Esterases may hydrolyze the pivalate group in vivo, acting as a prodrug mechanism .

N-(2,2-Diphenylethyl)-2-(6-Methoxynaphthalen-2-yl)propanamide

Structure : A naproxen-derived amide with a diphenylethylamine moiety .

Key Differences :

- Contains a 6-methoxynaphthalene group (similar to naproxen) instead of 1-naphthalenyloxy.

- Features an amide bond rather than an ester.

Properties :

- Synthesized via DCC-mediated coupling, emphasizing stability under physiological conditions .

- Amides are generally resistant to hydrolysis compared to esters, suggesting longer metabolic half-life .

Implications :

The target compound’s ester group may confer faster metabolic clearance but better tissue penetration.

Methyl 2-(4-((6-Chloro-2-quinoxalinyl)oxy)phenoxy)propanoate

Structure: A herbicidal ester with a quinoxalinyloxy-phenoxypropanoate backbone . Key Differences:

- Substituted with a chloroquinoxaline aromatic system instead of naphthalene.

- Lacks the aminoalkyl side chain.

Properties :

- Used as the herbicide propaquizafop , targeting acetyl-CoA carboxylase in plants .

- Demonstrates high photostability and soil mobility due to ester lipophilicity .

Implications: The target compound’s aminoalkyl group may introduce receptor-binding specificity absent in purely herbicidal esters.

Comparative Data Table

Preparation Methods

Williamson Ether Synthesis for Naphthalenyloxy Intermediate

The naphthalenyloxy group is synthesized via Williamson ether synthesis, leveraging the reaction between 1-naphthol and a halogenated alcohol.

Procedure :

-

1-Naphthol Activation :

-

1-Naphthol (10 mmol) is dissolved in anhydrous dimethylformamide (DMF) under nitrogen.

-

Potassium carbonate (15 mmol) is added to deprotonate the phenolic hydroxyl group.

-

-

Alkylation :

-

2-Bromoethanol (12 mmol) is introduced dropwise at 60°C.

-

The mixture is stirred for 12 hours, yielding 2-(1-naphthalenyloxy)ethanol.

-

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Base | K₂CO₃ |

| Temperature | 60°C |

| Reaction Time | 12 hours |

Introduction of Isopropylamino Group

The isopropylamino moiety is introduced via a Mannich reaction or reductive amination.

Mannich Reaction Protocol :

-

Formation of Iminium Ion :

-

2-(1-Naphthalenyloxy)ethanol (5 mmol) reacts with formaldehyde (10 mmol) and isopropylamine (6 mmol) in ethanol.

-

Hydrochloric acid catalyzes the reaction at 50°C for 6 hours.

-

-

Product Isolation :

-

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3).

-

Reductive Amination Alternative :

Esterification with 2,2-Dimethylpropanoic Acid

The final step involves esterifying the alcohol intermediate with 2,2-dimethylpropanoic acid (pivalic acid).

Steglich Esterification :

-

Reagents :

-

Alcohol intermediate (4 mmol), pivalic acid (5 mmol), N,N’-dicyclohexylcarbodiimide (DCC, 5 mmol), 4-dimethylaminopyridine (DMAP, 0.5 mmol).

-

-

Conditions :

-

Stirred in dichloromethane (DCM) at room temperature for 24 hours.

-

-

Workup :

-

Filter to remove dicyclohexylurea, followed by solvent evaporation and purification via recrystallization (hexane/ethyl acetate).

-

| Parameter | Value |

|---|---|

| Coupling Agent | DCC |

| Catalyst | DMAP |

| Solvent | DCM |

| Reaction Time | 24 hours |

Optimization Challenges and Solutions

Steric Hindrance in Esterification

The bulky tert-butyl group in pivalic acid complicates esterification. Using DMAP as a catalyst enhances reactivity by stabilizing the acyloxyphosphonium intermediate.

Purification of Hydrophobic Intermediates

-

Column Chromatography : Silica gel with low-polarity solvents (e.g., hexane/ethyl acetate) resolves closely eluting compounds.

-

Recrystallization : Hexane/ethyl acetate mixtures yield crystals with >95% purity.

Analytical Characterization

Spectral Data

¹H NMR (400 MHz, CDCl₃) :

-

δ 8.2–7.4 (m, 7H, naphthalene),

-

δ 4.3 (t, 2H, OCH₂),

-

δ 3.6 (m, 1H, CH(CH₃)₂),

-

δ 1.2 (s, 9H, C(CH₃)₃).

IR (KBr) :

-

1735 cm⁻¹ (C=O ester),

-

1240 cm⁻¹ (C-O ether).

Scalability and Industrial Feasibility

Batch processes achieve gram-scale synthesis, but continuous-flow systems could enhance efficiency for larger-scale production. Microreactors may mitigate exothermic risks during alkylation .

Q & A

Q. Methodology :

- Key Steps :

- Naphthol Activation : React 1-naphthol with a base (e.g., K₂CO₃ in DMF) to generate an oxyanion intermediate, followed by alkylation with propargyl bromide or similar reagents .

- Aminoalkylation : Introduce the (1-methylethyl)amino group via reductive amination or nucleophilic substitution.

- Esterification : Use 2,2-dimethylpropanoic acid chloride under anhydrous conditions to form the ester.

- Purification : Monitor via TLC (n-hexane:ethyl acetate, 9:1) and isolate via column chromatography.

- Validation : Confirm structure via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Basic: How can researchers analytically characterize this compound’s purity and structural integrity?

Q. Methodology :

- Chromatography : Use HPLC with C18 columns and gradient elution (acetonitrile/water) to detect impurities. Reference standards for related compounds (e.g., diastereomers or hydrolyzed byproducts) are critical .

- Spectroscopy :

- NMR : Compare aromatic proton signals (δ 6.8–8.5 ppm for naphthalene) and ester carbonyl (δ ~170 ppm in ¹³C NMR).

- FT-IR : Confirm ester C=O stretch (~1740 cm⁻¹) and secondary amine N-H (~3300 cm⁻¹) .

- Mass Spec : Use HRMS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: What experimental designs are recommended for assessing systemic toxicity in mammalian models?

Q. Methodology :

- Study Design :

- Routes : Oral, dermal, or inhalation exposure (aligned with OECD guidelines).

- Endpoints : Monitor hepatic (ALT/AST), renal (BUN/creatinine), and hematological parameters (hemoglobin, platelet count) .

- Data Analysis : Use ANOVA to compare dose-response curves and identify NOAEL (No Observed Adverse Effect Level).

- Confounders : Control for species-specific metabolic differences (e.g., rodents vs. primates) .

Advanced: How can researchers resolve contradictions in metabolic stability data across in vitro and in vivo models?

Q. Methodology :

- In Vitro : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation. Track depletion via LC-MS/MS.

- In Vivo : Conduct radiolabeled (¹⁴C) studies in rodents to quantify biliary vs. urinary excretion.

- Reconciliation : Compare metabolite profiles (e.g., hydroxylated naphthalene derivatives) and adjust for protein binding differences .

Advanced: What strategies are effective for evaluating environmental persistence and bioaccumulation?

Q. Methodology :

- Fate Studies :

- Hydrolysis : Test stability at pH 4–9 (50°C, 5 days).

- Photolysis : Expose to UV light (λ > 290 nm) and quantify degradation via HPLC .

- Bioaccumulation : Use OECD 305 guidelines with aquatic organisms (e.g., zebrafish) to measure bioconcentration factors (BCF) .

Advanced: How can enantiomeric resolution be achieved for chiral derivatives of this compound?

Q. Methodology :

- Chiral Chromatography : Use Chiralpak AD-H columns with hexane:isopropanol (95:5) to separate enantiomers.

- Dynamic Resolution : Employ enzymes (e.g., lipases) for kinetic resolution of racemic mixtures .

Advanced: What computational approaches predict structure-activity relationships (SAR) for naphthalene derivatives?

Q. Methodology :

- QSAR Modeling : Use molecular descriptors (logP, polar surface area) and docking studies (e.g., AutoDock Vina) to correlate structure with β-adrenergic receptor binding affinity.

- Validation : Cross-validate predictions with in vitro receptor assays .

Advanced: How should researchers address discrepancies in cytotoxicity data between 2D and 3D cell cultures?

Q. Methodology :

- 3D Models : Use spheroids or organoids to mimic tissue penetration barriers.

- Assay Optimization : Compare ATP-based viability (2D) vs. confocal imaging of apoptosis (3D).

- Statistical Analysis : Apply multivariate regression to account for oxygen/nutrient gradients in 3D systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.